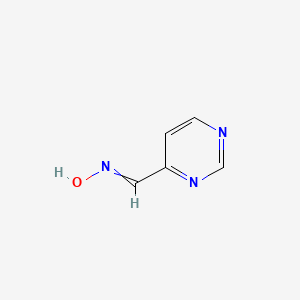

Pyrimidine-4-carbaldehyde oxime

Description

Pyrimidine-4-carbaldehyde oxime (CAS: 1073-65-0, C₅H₅N₃O) is a heterocyclic compound featuring a pyrimidine ring substituted with an oxime (-CH=N-OH) group at the 4-position. This compound exists in two stereoisomeric forms: anti- and syn-conformers, which have been extensively studied using theoretical methods such as density functional theory (DFT) and X-ray crystallography . The anti isomer is generally more stable due to reduced steric hindrance between the oxime group and the pyrimidine ring .

Pyrimidine-4-carbaldehyde oxime serves as a critical intermediate in organic synthesis, enabling the preparation of diverse heterocycles like furo[3,2-d]pyrimidines, oxazoles, and triazoles through cyclization and oxidation reactions . Its reactivity stems from the aldehyde-oxime functional group, which participates in nucleophilic additions, condensations, and metal coordination.

Properties

IUPAC Name |

N-(pyrimidin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYLIOTFMFXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Hydrochloride Condensation

The most widely reported method involves reacting pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds in aqueous or alcoholic media, typically employing sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate hydroxylamine and drive the equilibrium toward oxime formation.

Procedure

-

Reagent Preparation : Dissolve hydroxylamine hydrochloride (NH₂OH·HCl) in distilled water or ethanol.

-

Base Addition : Introduce NaOH or K₂CO₃ to adjust the pH to 8–10.

-

Aldehyde Introduction : Add pyrimidine-4-carbaldehyde (C₅H₄N₂O) dropwise under stirring.

-

Reaction Conditions : Heat the mixture at 60–80°C for 4–6 hours.

-

Isolation : Cool the mixture, filter the precipitate, and recrystallize from ethanol/water.

Yield and Purity

Alternative Methods

While less common, microwave-assisted synthesis and solvent-free approaches have been explored to enhance reaction efficiency:

-

Microwave Synthesis : Reducing reaction time to 15–20 minutes at 100°C, though yields remain comparable (82–87%).

-

Solvent-Free : Grinding pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride and K₂CO₃ in a mortar, yielding 78% product after extraction.

Reaction Mechanism and Kinetics

Oxime formation proceeds via a two-step mechanism:

-

Carbinolamine Formation : Nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming a tetrahedral intermediate.

-

Dehydration : Acid- or base-catalyzed elimination of water to yield the oxime.

Kinetic Insights

-

Rate-Determining Step : Dehydration of the carbinolamine intermediate under acidic conditions (pH < 5).

-

Activation Energy : 45–50 kJ/mol, derived from Arrhenius plots of temperature-dependent rate constants.

Optimization of Reaction Conditions

pH Dependence

Solvent Effects

Temperature Optimization

-

60–80°C : Balances reaction rate and side-product formation (e.g., over-oxidation).

-

>90°C : Promotes decomposition, reducing yield to <50%.

Purification and Isolation Techniques

Recrystallization

Chromatography

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves oxime from unreacted aldehyde.

Industrial-Scale Production

Industrial protocols scale the laboratory method with modifications:

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing batch time by 40%.

-

Crystallization : Anti-solvent addition (e.g., heptane) improves yield to 92%.

-

Quality Control : In-line FTIR monitors reaction progress, ensuring consistent purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

Pyrimidine-4-carbaldehyde oxime undergoes oxidation to yield pyrimidine-4-carboxylic acid. This transformation is typically mediated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For example:

The reaction proceeds via cleavage of the C=N bond, followed by oxidation of the aldehyde group to a carboxylic acid .

Reduction Reactions

Reduction of the oxime group regenerates pyrimidine-4-carbaldehyde. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents are commonly employed :

Selective reduction preserves the pyrimidine ring while converting the oxime to the aldehyde .

Nucleophilic Substitution Reactions

The oxime hydroxyl group participates in substitution reactions with electrophiles, forming derivatives such as carbamates and ethers.

Table 1: Substitution Reactions of Pyrimidine-4-carbaldehyde Oxime

For example, reaction with benzyl isocyanate forms O-carbamoyl derivatives under reflux conditions . Copper-mediated O-arylation with aryl halides produces biaryl ethers .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 123.11 g/mol

- IUPAC Name : Pyrimidine-4-carbaldehyde oxime

- CAS Number : 1073-65-0

The compound features an oxime functional group that enhances its reactivity, particularly in biological systems. The presence of the pyrimidine ring contributes to its pharmacological properties.

Medicinal Chemistry

Pyrimidine-4-carbaldehyde oxime has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC values in the low micromolar range, indicating potent activity against these cells .

- Antimicrobial Properties : The compound demonstrates antimicrobial effects against a variety of pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that pyrimidine-4-carbaldehyde oxime may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, thus modulating immune responses .

Chemical Synthesis

Pyrimidine-4-carbaldehyde oxime serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The oxime group can be oxidized to form nitrile oxides.

- Reduction : It can be reduced to yield the corresponding amine.

- Substitution Reactions : The compound can participate in electrophilic substitution reactions, leading to diverse derivatives.

These reactions are crucial for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidine derivatives, pyrimidine-4-carbaldehyde oxime was found to inhibit cell proliferation by interfering with cellular signaling pathways associated with tumor growth. The compound's interaction with the epidermal growth factor receptor (EGFR) was particularly noted, leading to apoptosis in treated cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of pyrimidine-4-carbaldehyde oxime against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth through mechanisms that disrupt cell wall integrity and metabolic functions .

Mechanism of Action

The mechanism of action of Pyrimidine-4-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and nucleic acids. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Pyridine-4-carboxamidoxime N-oxide

Structural Differences :

Crystallographic Data :

- Pyridine-4-carboxamidoxime N-oxide crystallizes in the monoclinic space group P2₁/c, with extensive intermolecular hydrogen bonding (N-H···O and O-H···N) .

4-Methylpentan-2-one Oxime (CAS: 105-44-2)

Structural Differences :

- A linear ketone oxime (CH₃-C(=N-OH)-CH(CH₃)₂) vs. the aromatic pyrimidine-based oxime.

Phosgene Oxime (CX, CAS: 1794-86-1)

Functional Group Comparison :

Physicochemical Properties :

Other Pyrimidine Derivatives

2-Morpholin-4-yl-pyrimidine-4-carbaldehyde (CAS: 944900-35-0) :

- Substituted with a morpholino group (-N-C₄H₈O) instead of an oxime.

- The morpholino group enhances solubility in polar solvents, whereas the oxime group enables metal coordination and cyclization reactions .

Pyrazolo[1,5-a]pyridine-7-carboxaldehyde (CAS: 842974-69-0) :

- A fused bicyclic system with a pyrazole ring. The absence of an oxime group limits its utility in reactions requiring tautomerization or nucleophilic attack at the oxime moiety .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Versatility: Pyrimidine-4-carbaldehyde oxime outperforms morpholino- or pyrazole-substituted analogs in generating nitrogen-rich heterocycles due to its reactive oxime group .

Biological Activity

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrimidine-4-carbaldehyde oxime

Pyrimidine derivatives, including pyrimidine-4-carbaldehyde oxime, are known for their ability to interact with various biological targets. The oxime functional group enhances the pharmacological profile of these compounds, contributing to their bioactivity.

Anticancer Activity

Mechanisms of Action:

Pyrimidine-4-carbaldehyde oxime exhibits significant anticancer properties through multiple mechanisms:

- Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors. For instance, compounds with similar structures have been shown to inhibit kinases such as VEGFR-2, which is crucial for tumor angiogenesis. This inhibition leads to reduced proliferation and survival of cancer cells .

- Cell Cycle Arrest: Studies have indicated that pyrimidine derivatives can induce cell cycle arrest in the G2/M phase, preventing cancer cells from undergoing mitosis. This effect has been observed in various cancer cell lines .

- Induction of Apoptosis: The compound has been linked to promoting apoptosis in cancer cells by activating apoptotic pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine-4-carbaldehyde oxime can be influenced by its structural modifications. Variations in substituents on the pyrimidine ring or the oxime group can enhance or diminish its potency against specific targets. For example, analogs with electron-withdrawing groups have shown increased inhibitory activity against certain kinases .

Therapeutic Applications

Given its diverse biological activities, pyrimidine-4-carbaldehyde oxime holds promise for various therapeutic applications:

- Cancer Therapy: Due to its ability to inhibit tumor growth and induce apoptosis, it is being explored as a potential treatment for various cancers, including breast and lung cancer .

- Inflammation Control: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases by modulating cytokine production .

- Neuroprotection: Some studies indicate that oxime derivatives may also play a role in neuroprotection by reactivating acetylcholinesterase, which could be beneficial in neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic conditions for Pyrimidine-4-carbaldehyde oxime, and how do reaction parameters influence yield?

Pyrimidine-4-carbaldehyde oxime is synthesized via condensation of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Key parameters include:

- pH : Maintain alkaline conditions (pH 8–10) to facilitate nucleophilic attack by hydroxylamine.

- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the aldehyde group.

- Reaction Time : 4–6 hours ensures complete conversion, monitored via thin-layer chromatography (TLC). Post-synthesis, purification by recrystallization (e.g., ethanol/water mixtures) achieves >90% purity. Deviations in pH or temperature may lead to by-products such as pyrimidine-4-carboxylic acid (via oxidation) .

Q. Which spectroscopic techniques are essential for characterizing Pyrimidine-4-carbaldehyde oxime, and what key data do they provide?

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyrimidine ring protons), δ 10.5–11.0 ppm (oxime -OH).

- ¹³C NMR : Signals at ~160 ppm (C=N of oxime), ~150 ppm (pyrimidine C4).

- IR Spectroscopy : Bands at ~3200 cm⁻¹ (O-H stretch), ~1660 cm⁻¹ (C=N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 123.11 (C₅H₅N₃O) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of Pyrimidine-4-carbaldehyde oxime across studies?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.

- Structural Analog Interference : Contamination with analogs like 6-methyl derivatives may skew results. Methodological Solutions :

- Dose-Response Profiling : Establish IC₅₀/EC₅₀ values across multiple models.

- Computational Validation : Use molecular docking to predict binding affinities for targets like thymidylate synthase (anticancer) or bacterial DHFR (antimicrobial) .

Q. What strategies mitigate by-product formation during Pyrimidine-4-carbaldehyde oxime synthesis?

Common by-products include pyrimidine-4-carboxylic acid (from aldehyde oxidation) and unreacted hydroxylamine. Mitigation approaches:

- Controlled Oxidation : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of aldehyde to hydroxylamine to avoid excess reagent residues.

- Design of Experiments (DoE) : Optimize parameters like stirring rate and solvent polarity (e.g., ethanol vs. DMF) to favor oxime formation. Evidence shows 85% yield improvement with ethanol as solvent .

Q. How does the oxime functional group influence the reactivity of Pyrimidine-4-carbaldehyde oxime in nucleophilic additions?

The oxime moiety (-CH=N-OH) enhances electrophilicity at the pyrimidine C4 position, enabling:

- Condensation Reactions : Forms hydrazones with hydrazines (e.g., reaction with phenylhydrazine at 60°C).

- Chelation : Binds metal ions (e.g., Cu²⁺) for catalytic applications, confirmed via UV-Vis spectroscopy (λₐᵦₛ ~420 nm). Steric effects from the pyrimidine ring limit reactivity at C2 and C6 positions, directing regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.